- Preparation of benzoxazine compounds as β2-adrenoceptor agonists, China, , ,

Cas no 926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one)

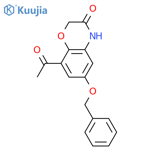

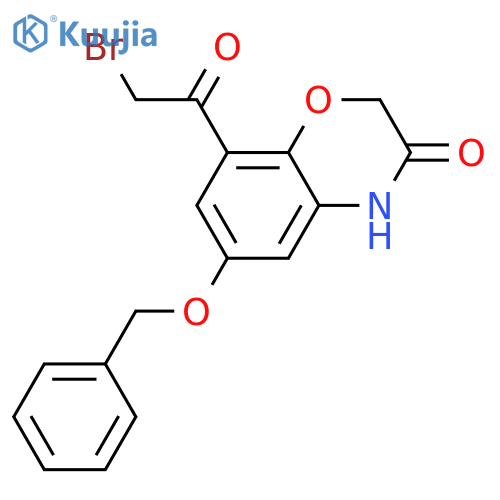

926319-53-1 structure

Nombre del producto:8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

Número CAS:926319-53-1

MF:C17H14BrNO4

Megavatios:376.201364040375

CID:844584

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 2H-1,4-Benzoxazin-3(4H)-one, 8-(2-bromoacetyl)-6-(phenylmethoxy)-

- 8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

- 8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

- 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one:

- 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)

- Olodaterol Impurity 20

-

- Renchi: 1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)

- Clave inchi: BSFCOXSPKRDYSL-UHFFFAOYSA-N

- Sonrisas: O=C1COC2C(=CC(=CC=2C(CBr)=O)OCC2C=CC=CC=2)N1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 5

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Información de Seguridad

- Condiciones de almacenamiento:Sealed in dry,2-8°C

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B679315-5mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 5mg |

$ 201.00 | 2023-04-18 | ||

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | B679315-10mg |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |

926319-53-1 | 10mg |

$ 356.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2024-06-03 | |

| Ambeed | A492056-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$1625.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1299659-1g |

6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$650 | 2025-02-21 | |

| Chemenu | CM155443-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$617 | 2021-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749331-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2h-benzo[b][1,4]oxazin-3(4h)-one |

926319-53-1 | 98% | 1g |

¥5714.00 | 2024-04-25 | |

| Ambeed | A492056-250mg |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 250mg |

$650.0 | 2025-02-27 | |

| Alichem | A019094280-1g |

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |

926319-53-1 | 95% | 1g |

$628.00 | 2023-08-31 |

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

1.2 Solvents: Water ; 1 h, cooled

1.2 Solvents: Water ; 1 h, cooled

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, rt

1.2 Solvents: Water ; 2 h, 0 °C

1.2 Solvents: Water ; 2 h, 0 °C

Referencia

- Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Routes 3

Condiciones de reacción

Referencia

- Intermediates in the preparation of (R)-6-hydroxy-8-{1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl}-4H-benzo[1,4]oxazin-3-one hydrochloride, IP.com Journal, 2016, 16, 1-12

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 2 h, 20 °C

Referencia

- Preparation of 2H-1,4-benzoxazin-3-ones as betamimetics, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol , 1,4-Dioxane ; 20 °C; 2 h, 20 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

1.2 Reagents: Water ; 15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C

Referencia

- Preparation of substituted benzoxazinones by reacting protected 8-(2R)-oxiranyl-6-phenylmethoxy-2H-1,4-benzoxazin-3(4H)-ones with aralkylamines followed by hydrogenation of resulting protected benzoxazinone intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: 1,4-Dioxane ; 0 °C; 30 min, 0 °C; 0 °C → rt; 4 h, rt

Referencia

- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , 1,4-Dioxane ; 30 min, 20 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- β2-Receptor stimulant, preparation method and application, China, , ,

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Raw materials

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preparation Products

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Literatura relevante

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one) Productos relacionados

- 2172440-87-6(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4,4-dimethylpentanoic acid)

- 469864-28-6(N-Methoxy-N,2-dimethylnicotinamide)

- 2287280-09-3(1-(2-cyclopropylethyl)-1H-1,2,3-benzotriazol-5-ol)

- 1401668-54-9((R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester)

- 898165-20-3(2-Propenamide, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-)

- 2138126-52-8(4,4-Dimethyl-3-[methyl(propan-2-yl)amino]cyclohexan-1-ol)

- 296274-02-7(5-(2-Naphthyloxy)methyl-2-furoic Acid)

- 2309553-55-5(4-cyclopropyl-6-{1-(pyridine-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine)

- 2227762-24-3(rac-(1R,2S)-2-4-(difluoromethoxy)-2-fluorophenylcyclopropan-1-amine)

- 1179023-85-8(1-{(1,2,3,4-Tetrahydronaphthalen-1-yl)aminomethyl}cyclohexan-1-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:926319-53-1)8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one

Pureza:99%

Cantidad:1g

Precio ($):565.0